Cas no 2060060-68-4 (12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene)

12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene structure
2060060-68-4 structure
Product Name:12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene
CAS No:2060060-68-4
MF:C9H5ClN4
MW:204.615799665451
MDL:MFCD30500382
CID:5212715
PubChem ID:125458062
Update Time:2025-08-03

12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4,5-ef][2,3]benzodiazepine, 3-chloro-
    • 12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene
    • MDL: MFCD30500382
    • Inchi: 1S/C9H5ClN4/c10-9-8-7-5(4-11-14-9)2-1-3-6(7)12-13-8/h1-4H,(H,12,13)
    • InChI Key: WZCHJZMLOWNEFX-UHFFFAOYSA-N
    • SMILES: C1C2=CC=CC3NN=C(C2=3)C(Cl)=NN=1

12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene Pricemore >>

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Additional information on 12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene

Introduction to 12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene (CAS No: 2060060-68-4)

The compound 12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene (CAS No: 2060060-68-4) represents a fascinating molecule with a highly intricate and unique structural framework. This tricyclic heterocyclic system features a complex arrangement of nitrogen atoms and chlorine substituents, making it a subject of significant interest in the field of medicinal chemistry and chemical biology. The presence of multiple nitrogen-containing rings and the specific connectivity within the tricyclic core contribute to its distinctive electronic and steric properties.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions and reactivity patterns associated with this compound. The tetraazatricyclic core of 12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene exhibits remarkable stability due to the conjugated system formed by the nitrogen atoms. This stability is further enhanced by the rigid tricyclic architecture, which constrains conformational flexibility and influences its potential biological activities.

One of the most intriguing aspects of this compound is its potential as a scaffold for drug discovery. The chloro substituent at the 12-position introduces electrophilic centers that can participate in various chemical transformations, including nucleophilic substitution reactions. These reactions are particularly valuable in medicinal chemistry for generating derivatives with tailored biological properties. The hexaene moiety within the molecule also contributes to its structural complexity and may play a role in modulating interactions with biological targets.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their therapeutic potential. The structural motif present in 12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene aligns well with current trends in drug design aimed at targeting complex biological pathways. For instance, studies have suggested that similar tricyclic nitrogen-containing compounds may exhibit inhibitory effects on certain enzymes or receptors implicated in diseases such as cancer and inflammation.

The synthesis of 12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene presents significant synthetic challenges due to its complex structure. However, recent methodologies in organic synthesis have made it more feasible to access such highly functionalized molecules. Techniques such as transition-metal-catalyzed cyclizations and cross-coupling reactions have been particularly useful in constructing the tricyclic core and introducing the necessary substituents.

From a computational perspective, molecular modeling studies have provided valuable insights into the binding modes of 12-chloro-2,3,10,11-tetraazatricyclo6。4。1。0,4,13trideca-1,4(13),5,7,9,11-hexaene to potential biological targets。 These studies have helped identify key interactions between the compound and its target proteins, which can guide further optimization efforts aimed at improving potency and selectivity。 The tetraaza core, in particular, has been found to interact favorably with aromatic residues in protein active sites, suggesting its potential as an inhibitor or modulator of enzyme activity。

Future research directions for 12-chloro-2,3,10,11-tetraazatricyclo6。4。1。0,4,13trideca-1,4(13),5,7,9,11-hexaene may include exploring its pharmacokinetic properties and evaluating its suitability for preclinical development。 Additionally, investigating analogues derived from this scaffold could provide new insights into structure-function relationships within this class of compounds。 The growing body of evidence supporting the therapeutic potential of nitrogen-rich heterocycles makes this an exciting area for continued investigation。

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